Cas no 1807296-37-2 (Ethyl 4-cyano-2-ethyl-3-(trifluoromethoxy)benzoate)

Ethyl 4-cyano-2-ethyl-3-(trifluoromethoxy)benzoate is a fluorinated aromatic ester with a versatile structure, combining a cyano group, an ethyl substituent, and a trifluoromethoxy moiety. The presence of these functional groups enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive compounds. The trifluoromethoxy group contributes to increased lipophilicity and metabolic stability, while the cyano group offers reactivity for further derivatization. Its ethyl ester functionality ensures good solubility in organic solvents, facilitating downstream reactions. This compound is valued for its structural complexity and potential applications in the design of advanced small-molecule therapeutics and specialty chemicals.
Ethyl 4-cyano-2-ethyl-3-(trifluoromethoxy)benzoate structure
1807296-37-2 structure
Product Name:Ethyl 4-cyano-2-ethyl-3-(trifluoromethoxy)benzoate
CAS No:1807296-37-2
MF:C13H12F3NO3
MW:287.23449420929
CID:5009850
Update Time:2025-05-19

Ethyl 4-cyano-2-ethyl-3-(trifluoromethoxy)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-cyano-2-ethyl-3-(trifluoromethoxy)benzoate
    • Inchi: 1S/C13H12F3NO3/c1-3-9-10(12(18)19-4-2)6-5-8(7-17)11(9)20-13(14,15)16/h5-6H,3-4H2,1-2H3
    • InChI Key: GYDCJPGVSKAYNR-UHFFFAOYSA-N
    • SMILES: FC(OC1=C(C#N)C=CC(C(=O)OCC)=C1CC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 388
  • XLogP3: 3.8
  • Topological Polar Surface Area: 59.3

Ethyl 4-cyano-2-ethyl-3-(trifluoromethoxy)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A010002805-1g
Ethyl 4-cyano-2-ethyl-3-(trifluoromethoxy)benzoate
1807296-37-2 97%
1g
$1504.90 2023-09-02

Additional information on Ethyl 4-cyano-2-ethyl-3-(trifluoromethoxy)benzoate

Ethyl 4-cyano-2-ethyl-3-(trifluoromethoxy)benzoate (CAS No. 1807296-37-2): A Comprehensive Overview

Ethyl 4-cyano-2-ethyl-3-(trifluoromethoxy)benzoate, identified by its CAS number 1807296-37-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoate derivatives, characterized by its complex structural features that include a cyano group, an ethyl substituent, and a trifluoromethoxy moiety. These structural elements contribute to its unique chemical properties and potential biological activities, making it a subject of extensive study in drug discovery and development.

The< strong>Ethyl 4-cyano-2-ethyl-3-(trifluoromethoxy)benzoate molecule exhibits a high degree of functional diversity, which is attributed to the presence of multiple reactive sites. The cyano group (-CN) at the 4-position introduces a polar and electron-withdrawing nature, influencing the compound's solubility and reactivity. Meanwhile, the ethyl group (-CH₂CH₃) at the 2-position adds another layer of structural complexity, potentially affecting metabolic pathways and pharmacokinetic profiles. The trifluoromethoxy group (-O-CF₃) at the 3-position further enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in benzoate derivatives due to their demonstrated efficacy in various therapeutic applications. Studies have shown that compounds with similar structural motifs can exhibit potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The< strong>Ethyl 4-cyano-2-ethyl-3-(trifluoromethoxy)benzoate is no exception, and preliminary research suggests that it may possess significant pharmacological potential.

One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with chronic diseases. For instance, benzoate derivatives have been investigated for their ability to interact with enzymes and receptors involved in inflammation and pain signaling. The unique combination of functional groups in< strong>Ethyl 4-cyano-2-ethyl-3-(trifluoromethoxy)benzoate may enable it to selectively target these pathways, thereby offering a novel therapeutic approach.

Moreover, the trifluoromethoxy group is known to enhance the metabolic stability of pharmaceutical compounds, reducing their susceptibility to rapid degradation in vivo. This property is particularly valuable in drug development, as it can lead to improved bioavailability and prolonged therapeutic effects. The presence of this moiety in< strong>Ethyl 4-cyano-2-ethyl-3-(trifluoromethoxy)benzoate suggests that it may exhibit superior pharmacokinetic characteristics compared to other benzoate derivatives.

Recent advancements in computational chemistry have also facilitated the exploration of< strong>Ethyl 4-cyano-2-ethyl-3-(trifluoromethoxy)benzoate's potential biological activities. Molecular modeling studies have been conducted to predict its interactions with various biological targets, providing insights into its mechanism of action. These studies have revealed that the compound may bind to enzymes and receptors involved in drug metabolism and signal transduction, suggesting its potential as a lead compound for further optimization.

The cyano group in< strong>Ethyl 4-cyano-2-ethyl-3-(trifluoromethoxy)benzoate has also been implicated in its reactivity towards various chemical transformations. This feature can be exploited for synthesizing more complex derivatives with tailored biological properties. Researchers have explored its use in constructing heterocyclic compounds, which are known for their diverse pharmacological activities. The ability to modify this compound through different synthetic strategies opens up numerous possibilities for developing novel therapeutics.

In conclusion, Ethyl 4-cyano-2-ethyl-3-(trifluoromethoxy)benzoate (CAS No. 1807296-37-2) represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for drug discovery efforts aimed at addressing various therapeutic challenges. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play a significant role in the development of next-generation pharmaceuticals.

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